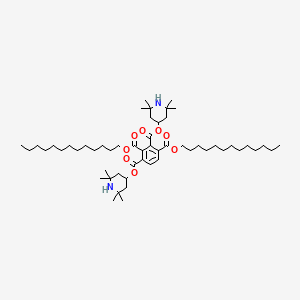
1,3-Bis(2,2,6,6-tetramethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters: is a complex organic compound with a molecular formula of C54H92N2O8 and a molecular weight of 897.3169. This compound is known for its use in various industrial applications, particularly in the formulation of specialized polymers, resins, coatings, and adhesives .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Butanetetracarboxylicacid can be synthesized by the oxidative cleavage of tetraphthalic acid or anhydride using ozone-containing gas, followed by oxygen-containing gas. The mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of 1,2,3,4-Butanetetracarboxylicacid involves similar oxidative processes, ensuring high purity and yield. The compound is often used as a cross-linking agent in the textile industry to improve the properties of cotton fabrics .
化学反应分析
Types of Reactions: 1,2,3,4-Butanetetracarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding anhydride.
Reduction: It can be reduced to form simpler carboxylic acids.
Substitution: The carboxylic acid groups can be substituted with other functional groups to form esters and amides.
Common Reagents and Conditions:
Oxidation: Ozone and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alcohols and amines are used to form esters and amides, respectively.
Major Products Formed:
Anhydrides: Formed through oxidation.
Simpler Carboxylic Acids: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
科学研究应用
1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of specialized polymers and resins.
Biology: Employed in the preparation of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry to improve the properties of fabrics, such as anti-pilling, wrinkle resistance, and flame retardancy.
作用机制
The mechanism of action of 1,2,3,4-Butanetetracarboxylicacid involves its ability to form stable complexes with various substrates. The compound’s multiple carboxylic acid groups allow it to interact with different molecular targets, forming coordination polymers and enhancing the properties of the materials it is used with . The molecular targets and pathways involved include the formation of stable ester and amide bonds, which contribute to the compound’s effectiveness as a cross-linking agent .
相似化合物的比较
1,2,4,5-Benzenetetracarboxylic acid: Another tetracarboxylic acid used in similar applications.
Tricarballylic acid: A tricarboxylic acid with similar cross-linking properties.
Citric acid: A common tricarboxylic acid used in various industrial applications.
Uniqueness: 1,2,3,4-Butanetetracarboxylicacid, mixed 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl tetraesters, is unique due to its combination of multiple carboxylic acid groups and the presence of 2,2,6,6-tetramethyl-4-piperidinyl and tridecyl ester groups. This unique structure allows it to form stable complexes and enhance the properties of materials more effectively than other similar compounds.
属性
分子式 |
C54H92N2O8 |
|---|---|
分子量 |
897.3 g/mol |
IUPAC 名称 |
2-O,4-O-bis(2,2,6,6-tetramethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C54H92N2O8/c1-11-13-15-17-19-21-23-25-27-29-31-35-61-47(57)43-33-34-44(48(58)63-41-37-51(3,4)55-52(5,6)38-41)45(46(43)50(60)64-42-39-53(7,8)56-54(9,10)40-42)49(59)62-36-32-30-28-26-24-22-20-18-16-14-12-2/h33-34,41-42,55-56H,11-32,35-40H2,1-10H3 |
InChI 键 |
PKGRRIWSDIEVAC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(NC(C2)(C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(NC(C3)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
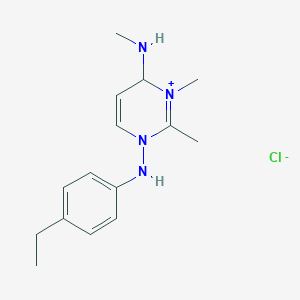
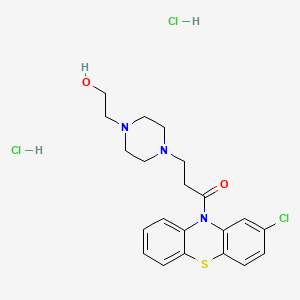
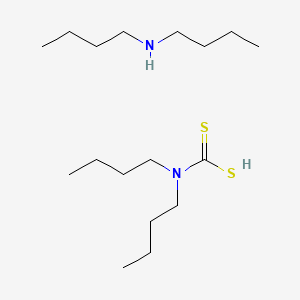
![2-[[4-(m-Tolylazo)-m-tolyl]azo]-p-cresol](/img/structure/B13746827.png)
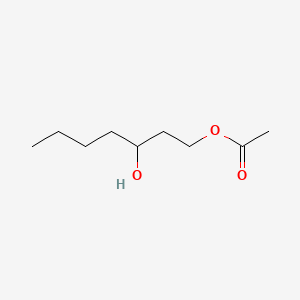
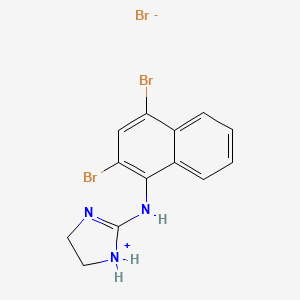
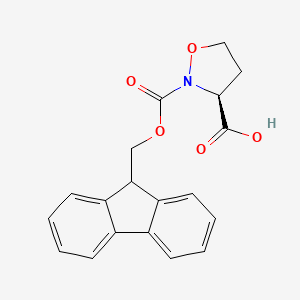
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
